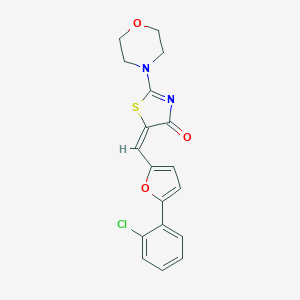

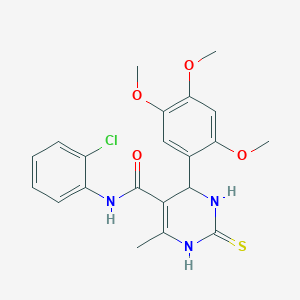

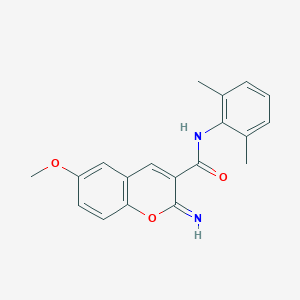

![molecular formula C14H14ClN3O3S B417443 2-[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-morpholin-4-yl-ethanone CAS No. 337505-38-1](/img/structure/B417443.png)

2-[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-morpholin-4-yl-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-morpholin-4-yl-ethanone” is a derivative of oxadiazole . Oxadiazole derivatives are an important class of heterocyclic compounds. A heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds is known as oxadiazole .

Synthesis Analysis

The synthesis of oxadiazole derivatives involves the creation of fresh 1,3,4-oxadiazole derivatives and analogues . These compounds are then examined for their effectiveness as antimicrobials against a variety of pathogenic gram-positive and gram-negative organisms .Mechanism of Action

Target of Action

Oxadiazoles, a class of compounds to which this molecule belongs, have been known to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. The specific targets can vary depending on the exact structure and functional groups present in the molecule.

Mode of Action

Oxadiazoles often interact with their targets through various mechanisms, such as inhibiting key enzymes or interacting with cellular structures . The exact mode of action would depend on the specific target and the environment in which the compound is active.

Biochemical Pathways

Given the broad range of activities associated with oxadiazoles , it is likely that multiple pathways could be affected. These could include pathways related to cell growth and proliferation, inflammation, and infection, among others.

Pharmacokinetics

The molecular weight of the compound is 455926 , which could influence its absorption and distribution. The presence of the morpholinyl group could potentially influence its metabolism

Result of Action

Given the range of activities associated with oxadiazoles , the effects could include inhibition of cell growth (in the case of anticancer activity), reduction of inflammation (in the case of anti-inflammatory activity), or inhibition of viral replication (in the case of antiviral activity), among others.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-morpholin-4-yl-ethanone in lab experiments is its potential for use in various fields, including medicine, biochemistry, and microbiology. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-morpholin-4-yl-ethanone. One potential direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases such as arthritis. Another direction is to explore its anti-cancer properties and potential use in cancer therapy. Additionally, further research is needed to better understand its mechanism of action and potential for use as a diagnostic tool.

Synthesis Methods

The synthesis of 2-[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-morpholin-4-yl-ethanone involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. The resulting compound is then reacted with 5-amino-1,3,4-oxadiazole-2-thiol to form the final product.

Scientific Research Applications

2-[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-morpholin-4-yl-ethanone has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name |

2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O3S/c15-11-4-2-1-3-10(11)13-16-17-14(21-13)22-9-12(19)18-5-7-20-8-6-18/h1-4H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTWCQZQKFVYTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101329244 |

Source

|

| Record name | 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

50.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49730280 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

337505-38-1 |

Source

|

| Record name | 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

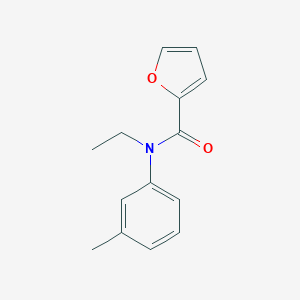

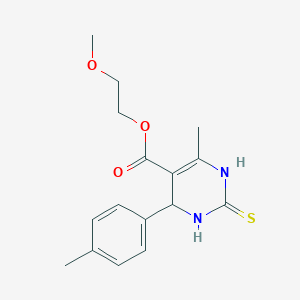

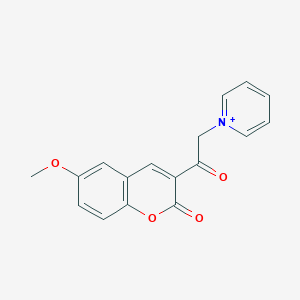

![5-[4-(dimethylamino)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B417373.png)

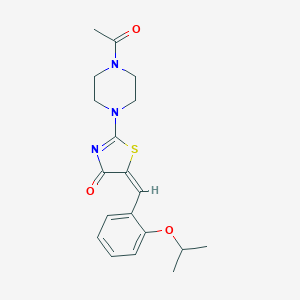

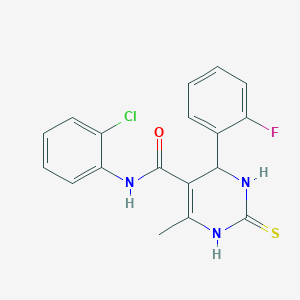

![7-benzyl-1,3-dimethyl-8-[(1-methyl-2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B417376.png)

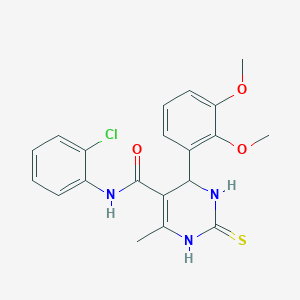

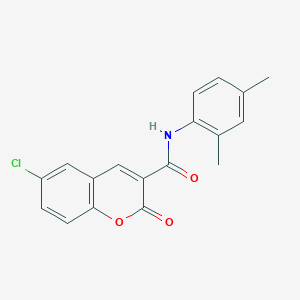

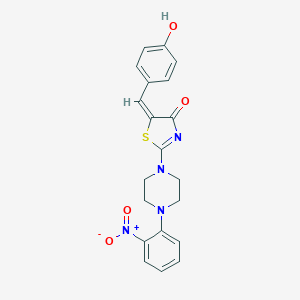

![(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one](/img/structure/B417380.png)